4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
This compound features a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl (CF₃) group at position 6 and a 4-(diethylamino)benzamide moiety linked via a methylene group. Its molecular formula is C₂₂H₂₇F₃N₄O, with a monoisotopic mass of 444.209 g/mol. The CF₃ group enhances metabolic stability and lipophilicity, while the diethylamino substituent on the benzamide may improve solubility and bioavailability through its basic nitrogen. Structural analogs of this compound are frequently explored in medicinal chemistry for targeting enzymes or receptors, such as dipeptidyl peptidase-4 (DPP-4) in diabetes therapeutics .
Properties
IUPAC Name |
4-(diethylamino)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O/c1-3-26(4-2)15-8-5-13(6-9-15)18(28)23-11-17-25-24-16-10-7-14(12-27(16)17)19(20,21)22/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYXAQCIWYADMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
- Inhibition of Cell Proliferation : The compound exhibited IC values ranging from 5 µM to 10 µM , indicating effective inhibition of cell growth in human cancer lines such as MCF-7 and A549.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell cycle progression. Specific pathways involved include the downregulation of anti-apoptotic proteins and activation of caspases.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.85 | Apoptosis induction |
| A549 | 8.30 | Cell cycle arrest |
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its potential as an anti-cholinesterase agent:
- Inhibition Studies : In vitro assays revealed that the compound inhibits acetylcholinesterase (AChE) activity with an IC value of 13.62 nM , comparable to standard drugs like donepezil.
- Implications : This suggests potential use in treating neurodegenerative diseases such as Alzheimer's.
3. Anti-inflammatory Effects
Preliminary studies highlight anti-inflammatory properties:
- Cytokine Production : The compound reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in activated macrophages.
- In Vivo Models : In animal models of inflammation, treatment with the compound led to a significant decrease in edema and pain responses.
Case Studies
Several case studies have investigated the biological activity of this compound:
-
Study on MCF-7 Cells :
- Researchers observed a dose-dependent reduction in viability with increased concentrations of the compound.
- Flow cytometry analysis indicated increased apoptosis rates at higher concentrations.
-
Neuroprotective Effects :
- A study assessed the neuroprotective effects against oxidative stress-induced damage in neuronal cells.
- Results showed that the compound significantly mitigated cell death and oxidative stress markers.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine: The target compound’s triazolo[4,3-a]pyridine core differs from triazolo[4,3-b]pyridazine (e.g., 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide, C₂₄H₂₁F₃N₆OS) .
Substituent Effects
- Benzamide Substituents: 4-Fluoro (C₁₄H₁₅FN₄O): Smaller and electronegative, fluorine in 4-Fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide enhances lipophilicity but reduces solubility compared to the diethylamino group.
Triazolo Ring Substituents :
The CF₃ group at position 6 in the target compound is absent in ’s analog but present in sitagliptin derivatives . CF₃ improves resistance to oxidative metabolism and enhances hydrophobic interactions in binding pockets.
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability: The CF₃ group in the target compound and sitagliptin derivatives reduces CYP450-mediated oxidation, extending half-life compared to non-CF₃ analogs .
- Solubility: The diethylamino group’s basicity likely improves aqueous solubility over fluorine or methyl substituents .
Research Implications
Comparative studies with sitagliptin derivatives could reveal improved selectivity or pharmacokinetics. Further in vitro assays are needed to validate binding affinity and metabolic stability relative to analogs like those in and .
Q & A
Q. What are the key structural features and functional groups of this compound, and how do they influence its physicochemical properties?
The compound features a tetrahydrotriazolopyridine core fused with a benzamide moiety. Key functional groups include:
- A trifluoromethyl group at position 6 of the triazolopyridine ring, enhancing metabolic stability and lipophilicity .
- A diethylamino group on the benzamide, which may influence solubility and receptor binding .
- A methylene linker between the triazolopyridine and benzamide, providing conformational flexibility . Physicochemical Implications:
- The trifluoromethyl group increases hydrophobicity (logP ~3.5 predicted), impacting membrane permeability.
- The diethylamino group may contribute to pH-dependent solubility (e.g., improved solubility in acidic buffers).
Q. What synthetic routes are commonly employed to prepare this compound, and how is its purity validated?
Synthesis typically involves:
- Step 1 : Cyclization of pyridine precursors to form the triazolopyridine core under reflux with catalysts like Pd/C or CuI .
- Step 2 : Amide coupling between the triazolopyridine-methylamine intermediate and 4-(diethylamino)benzoyl chloride using HATU/DIPEA in DMF . Purity Validation:
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- NMR (1H/13C) to confirm regioselectivity and absence of byproducts .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) at 1–10 µM concentrations, given structural similarities to triazolopyridine-based inhibitors .
- Cellular viability assays (MTT or ATP-luciferase) in cancer/immune cell lines to assess cytotoxicity or immunomodulatory effects .
- Solubility testing in PBS and DMSO to guide dosing in downstream assays .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound?
Target identification strategies include:
- Computational docking (AutoDock Vina, Schrödinger) against protein databases (PDB) using the compound’s 3D structure (optimized via DFT calculations) .
- Chemical proteomics (affinity chromatography coupled with LC-MS/MS) to isolate binding proteins from cell lysates .
- Transcriptomic profiling (RNA-seq) to identify pathways altered post-treatment in model systems .
Q. What structure-activity relationship (SAR) insights can guide optimization of this compound?
Q. How should researchers address contradictions in biological activity data across studies?
Common sources of discrepancy and solutions:
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5 may affect protonation of diethylamino group) .
- Cell line variability : Use isogenic cell panels to control for genetic background effects .
- Batch-to-batch purity : Implement orthogonal purity checks (e.g., LC-MS + elemental analysis) .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use 10% β-cyclodextrin in saline for intravenous administration .
- Prodrug design : Introduce phosphate esters at the benzamide carbonyl to enhance aqueous solubility .
Q. How can stability issues in storage be mitigated?
- Storage conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis of the amide bond .
- Stabilizers : Add 0.1% ascorbic acid to aqueous formulations to reduce oxidative degradation .
Q. What techniques enhance selectivity for target vs. off-target interactions?
- Fragment-based screening : Identify minimal pharmacophores to trim nonessential moieties .
- Alanine scanning mutagenesis : Map critical residues in the target protein’s binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
